molecular formula C10H10ClN3O B2743563 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250564-48-7

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2743563
CAS No.: 1250564-48-7
M. Wt: 223.66
InChI Key: BHXHSYRCHSMLQS-UHFFFAOYSA-N
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Description

The compound is a derivative of phenyl ethanol, which is a type of aromatic alcohol. It contains a 1H-1,2,3-triazol-4-yl group and a 4-chlorophenyl group attached to the ethanol molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, similar compounds like 1-(4-Chlorophenyl)ethanol have a molecular weight of 156.609 Da .

Scientific Research Applications

Antifungal Activities

1,2,3-Triazole derivatives, including those with a structure similar to 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, have been extensively explored for their biological activities. For instance, Lima-Neto et al. (2012) synthesized ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activities against different Candida species. The halogen-substituted triazole derivative showed promising antifungal profiles, highlighting the potential of these compounds in developing new antifungal agents (Lima-Neto et al., 2012).

Corrosion Inhibition

Triazole derivatives have been investigated for their corrosion inhibition properties. For example, studies on mild steel corrosion in acidic media revealed that triazole compounds could significantly inhibit corrosion, demonstrating the application of these compounds in protecting industrial materials against acidic corrosion (Lagrenée et al., 2002).

Synthesis and Characterization

The synthesis and characterization of triazole derivatives have been a focus of research, exploring their structural properties and potential applications. Ji et al. (2017) described an efficient method to prepare key intermediates for the synthesis of agricultural fungicides, showcasing the relevance of these compounds in developing new chemical agents (Ji et al., 2017).

Molecular Dynamics and Quantum Chemical Studies

Triazole derivatives have also been subject to quantum chemical and molecular dynamics studies to understand their interaction with metal surfaces for corrosion inhibition. These studies provide insights into the molecular structure and electronic properties that contribute to their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some phenyl ethanol derivatives are used in the synthesis of antidepressant molecules .

Safety and Hazards

As with any chemical compound, it’s important to handle it with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

The future directions for this compound would depend on its intended use. For instance, if it’s being used in the synthesis of pharmaceuticals, future research might focus on improving the synthesis process or exploring new applications .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXHSYRCHSMLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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